molecular formula C15H14O2 B167616 Phenyl(p-tolyl)acetic acid CAS No. 1882-56-0

Phenyl(p-tolyl)acetic acid

Cat. No. B167616
CAS RN: 1882-56-0
M. Wt: 226.27 g/mol
InChI Key: JYDAJZSDPZCZSG-UHFFFAOYSA-N
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Description

Phenyl(p-tolyl)acetic acid is a colorless, oily liquid with an odor similar to phenol . It is a white solid with a strong honey-like odor .


Synthesis Analysis

Phenyl(p-tolyl)acetic acid can be synthesized from p-Cresol and Acetyl chloride . Other methods of synthesis include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The linear formula of Phenyl(p-tolyl)acetic acid is C15H14O3 . Its CAS Number is 4166-98-7 and its molecular weight is 242.277 .


Chemical Reactions Analysis

Phenyl(p-tolyl)acetic acid undergoes various reactions. For instance, it undergoes photo-Fries rearrangement . It also participates in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenyl(p-tolyl)acetic acid is insoluble in water but soluble in common organic solvents . It has a boiling point of 265-267°C and a melting point of 88-92°C .

Scientific Research Applications

1. Chemical Kinetics and Reaction Mechanisms

Phenyl acetate and p-tolyl acetate have been studied in the context of their thermal decomposition kinetics in the gas phase. These studies, involving density functional theory methods, explore the mechanisms of their decomposition. The research found that a stepwise process involving electrocyclic [1,5] hydrogen shift is a key mechanism in these reactions (Márquez et al., 2014).

2. Corrosion Inhibition

Pyrazoline derivatives of phenyl(p-tolyl)acetic acid have shown promise as corrosion inhibitors for mild steel in acidic media. These studies demonstrate high inhibition efficiency and suggest that these compounds act as mixed-type inhibitors (Lgaz et al., 2018).

3. Phase Change Materials for Solar Heating

Phenyl acetic acid has been identified as a potential organic phase change material (PCM) for solar space heating applications. Studies show its reliability in thermal cycles, low corrosiveness, and good heat storage properties, making it a promising candidate for solar energy storage (Dheep & Sreekumar, 2019).

4. Solvent Extraction and Complexation

Research has also been conducted on the extraction of phenyl acetic acid based on chemical complexation, investigating factors that influence extracting efficiency and indicating its potential for high-capacity and selective extraction processes (Pan-ying, 2006).

5. Organic Synthesis and Catalysis

The compound has been involved in various synthetic reactions, including the Fries rearrangement of aryl esters catalyzed by heteropoly acids and the synthesis of allyl aryl sulfone derivatives, highlighting its versatility in organic synthesis (Kozhevnikova et al., 2003), (Karnakar et al., 2011).

6. Antimicrobial and Antioxidant Properties

Studies have been conducted on the antimicrobial activity of pyrazole derivatives and the antioxidant activity of synthesized compounds based on phenyl acetic acid, contributing to the exploration of new bioactive compounds (Sharshira & Hamada, 2012), (Abd et al., 2020).

Safety And Hazards

Phenyl(p-tolyl)acetic acid is moderately toxic by ingestion and skin contact . It is a combustible liquid and when heated to decomposition, it emits toxic smoke and irritating fumes .

properties

IUPAC Name

2-(4-methylphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAJZSDPZCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295111
Record name 4-Methyl-α-phenylbenzeneacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID001295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(p-tolyl)acetic acid

CAS RN

1882-56-0
Record name 4-Methyl-α-phenylbenzeneacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, phenyl-p-tolyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl(p-tolyl)acetic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-α-phenylbenzeneacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID001295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.49 g (5 mmol) of tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate are stirred at room temperature in 60 ml of dichloromethane for 3 h with 6.3 ml (40 mmol) of triethylsilane and 12.6 ml (60 mmol) of trifluoroacetic acid. The mixture is diluted with 60 ml of water, adjusted to a pH of 2-3 with saturated aqueous bicarbonate solution and shaken. After removal of the organic phase, the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate, filtered and concentrated. The product is chromatographed on silica gel 60 using 40-60 petroleum ether/ethyl acetate (6:4).
Name
tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A McKenzie, ST Widdows - Journal of the Chemical Society …, 1915 - pubs.rsc.org
… These experiments showed conclusively that optically active phenyl-p-tolylacetic acid is more readily racemised than is mandelic acid under similar conditions. …
Number of citations: 10 pubs.rsc.org
EE PEDERSEN, KA Jensen… - Acta chemica …, 1948 - actachemscand.org
… However, due to difficulties in preparing the desired compounds, we have investigated a compound of a different type: Optically active phenyl-ptolyl-acetic acid (and its esters): …
Number of citations: 2 actachemscand.org
K Ishimura - Bulletin of the Chemical Society of Japan, 1941 - journal.csj.jp
… Phenyl p-tolyl acetic acid thus obtained was recrystallised from dilute alcohol with the addition of active charcoal forming colourless plates, mp 115゚(Found: …
Number of citations: 3 www.journal.csj.jp
AJ Shukis, RC Tallman - Journal of the American Chemical …, 1944 - ACS Publications
… effected in 61% yield according to a procedure similar to that used by Gyr10 toprepare phenyl-p-tolylacetic acid. The acid chloride, produced by a method developed by Fieser and …
Number of citations: 3 pubs.acs.org
RC Fuson, LJ Armstrong, JW Kneisley… - Journal of the …, 1944 - ACS Publications
… effected in 61% yield according to a procedure similar to that used by Gyr10 toprepare phenyl-p-tolylacetic acid. The acid chloride, produced by a method developed by Fieser and …
Number of citations: 39 pubs.acs.org

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